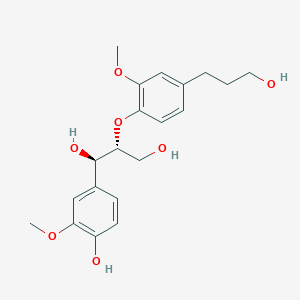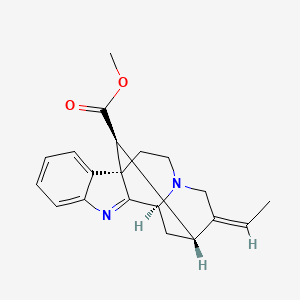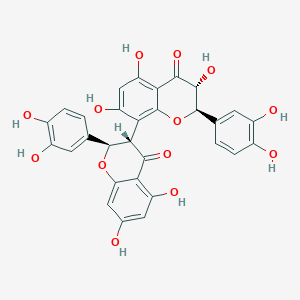
(2R,2'R,3S,3'R)-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manniflavanone is a biflavonoid isolated from Garcinia buchananii and has been shown to exhibit antioxidant activity. It has a role as an antioxidant. It is a biflavonoid, a member of dihydroflavonols and a secondary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis of Novel Compounds : The compound is synthesized through various chemical reactions. For instance, a study by Matamela, Green, and Mtunzi (2016) detailed the isolation of a new biflavonoid from Rhus leptodictya, which shares structural similarities with the compound , showcasing its synthesis potential (Matamela, Green, & Mtunzi, 2016).
Structural Analysis : Investigations involving the compound often focus on its structural properties. For example, the research by Conner et al. (1971) involved the structural establishment of similar compounds through spectroscopy and mass spectrometry techniques (Conner, Dunston, Legoff, & Yates, 1971).
Photophysical Properties
Optoelectronic Applications : The compound has been studied for its optoelectronic properties. Gupta et al. (2017) explored a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor with structural similarities, highlighting its high optical absorption coefficient and promising optoelectronic properties (Gupta et al., 2017).
Photochromism and Photomagnetism : Research by Han et al. (2009) on a class of biindenylidenedione compounds, related to the compound , revealed simultaneous photochromic and photomagnetic properties in the crystalline state, suggesting potential applications in these fields (Han et al., 2009).
Materials Science and Engineering
Metal-Organic Frameworks : The compound's derivatives have been utilized in the construction of metal–organic frameworks (MOFs). Zang et al. (2009) synthesized various MOFs using a polycarboxylate ligand similar to the compound, demonstrating its role in the creation of diverse MOF structures (Zang et al., 2009).
Crystal Engineering : Li et al. (2007) discussed crystal engineering based on polymeric hydrogen-bonded supramolecules by self-assembling derivatives of the compound, highlighting its significance in the design of molecular complexes (Li et al., 2007).
Propiedades
Fórmula molecular |
C30H22O13 |
|---|---|
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27+,28+,29-/m1/s1 |
Clave InChI |
UKRJEVDCOVVSAB-ZLPBPMGLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Sinónimos |
(2R,3S,2''R,3''R)-manniflavanone manniflavanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
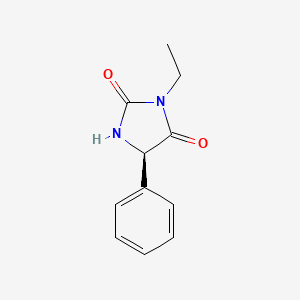

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
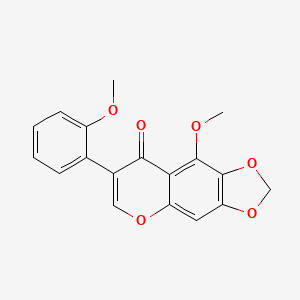
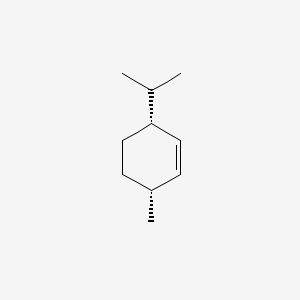
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

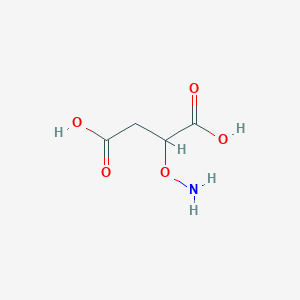
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
